(Z)-2-methyl-but-2-enoyl chloride
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Overview
Description
(Z)-MeCH=C(Me)COCl, also known as (Z)-2-methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H7ClO. It is a member of the acyl chloride family, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond in the (Z)-configuration, which means the substituents on the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-methyl-2-butenoyl chloride can be synthesized through the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
MeCH=C(Me)COOH+SOCl2→MeCH=C(Me)COCl+SO2+HCl
In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride .
Industrial Production Methods
On an industrial scale, acyl chlorides like (Z)-2-methyl-2-butenoyl chloride can be produced using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction with phosphorus pentachloride is as follows:
MeCH=C(Me)COOH+PCl5→MeCH=C(Me)COCl+POCl3+HCl
This method is preferred for large-scale production due to its efficiency and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methyl-2-butenoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Reduction: Can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: Reacts with alcohols in the presence of a base like pyridine to form esters.
Amines: Reacts with amines to form amides.
Water: Hydrolyzes in the presence of water to form the carboxylic acid.
Reducing Agents: Reduced by agents like LiAlH4 to form aldehydes or alcohols.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Aldehydes and Alcohols: Formed from reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-methyl-2-butenoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine
In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and properties of the biomolecules, making it useful in drug development and biochemical studies .
Industry
Industrially, (Z)-2-methyl-2-butenoyl chloride is used in the production of polymers, resins, and other materials. Its ability to react with a wide range of nucleophiles makes it versatile for creating various functional materials.
Mechanism of Action
The mechanism of action of (Z)-2-methyl-2-butenoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen or oxygen. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (chloride ion), resulting in the formation of the acylated product .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride with a similar reactivity profile but lacks the double bond.
Propionyl Chloride (CH3CH2COCl): Another acyl chloride with a longer carbon chain but no double bond.
Crotonyl Chloride (CH3CH=CHCOCl): Similar structure with a double bond but in the (E)-configuration.
Uniqueness
(Z)-2-methyl-2-butenoyl chloride is unique due to its (Z)-configuration double bond, which can influence its reactivity and the stereochemistry of the products formed. This configuration can lead to different biological and chemical properties compared to its (E)-isomer .
Properties
Molecular Formula |
C5H7ClO |
---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
(Z)-2-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3- |
InChI Key |
TUNLYEHIVPWOHK-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)Cl |
Canonical SMILES |
CC=C(C)C(=O)Cl |
Origin of Product |
United States |
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